5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-7-(3-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-7-(3-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one is a synthetic organic molecule, combining elements of quinoline, thiazole, and pyridazine structures. This combination results in a complex framework potentially useful in various scientific domains, including medicinal chemistry and material sciences.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-7-(3-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one typically involves multi-step synthesis, starting with the formation of the thiazolo[4,5-d]pyridazinone core.
Reaction conditions often include the use of specific catalysts and solvents like dichloromethane, ethanol, or dimethyl sulfoxide, under controlled temperatures and pH levels to ensure proper formation and yield of the compound.
Industrial Production Methods
While detailed industrial production methods for this exact compound are not widely documented, similar compounds often utilize batch processing in chemical reactors. These reactors allow for precise control over temperature, pressure, and mixing, ensuring consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxyphenyl and quinoline moieties.
Reduction: : Potential reduction sites include the carbonyl groups in the thiazole and pyridazinone rings.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur, especially on the quinoline ring and methoxyphenyl group.
Common Reagents and Conditions
Reagents like potassium permanganate (KMnO₄) for oxidation, and lithium aluminium hydride (LiAlH₄) for reduction, are commonly used. Solvents like acetonitrile or tetrahydrofuran provide optimal environments for these reactions.
Major Products
Oxidation may yield quinolone derivatives, while reduction can produce alcohols or amines. Substitution reactions typically result in various substituted derivatives, depending on the reactants used.
Scientific Research Applications
Chemistry
The compound is studied for its potential as a building block in synthesizing more complex molecules due to its multifaceted structure.
Biology
Potential biological activities such as antimicrobial, anticancer, and enzyme inhibition are explored, leveraging the compound’s unique structural features.
Medicine
Investigated for its potential therapeutic properties, possibly acting as a drug candidate for diseases that require multi-target approaches.
Industry
Possible applications include material sciences for developing novel materials with specific electronic, optical, or mechanical properties.
Mechanism of Action
Molecular Targets and Pathways
While specific molecular targets are under investigation, similar compounds interact with enzymes or receptors by binding to active sites, thereby inhibiting or modulating biological pathways.
Comparison with Similar Compounds
Uniqueness
The combination of quinoline, thiazole, and pyridazine sets this compound apart, providing a versatile scaffold with potential for diverse modifications.
Similar Compounds
Compounds such as thiazolopyridazines and quinolinones share structural elements but differ in functionality and applications. The unique methoxyphenyl substitution further differentiates this molecule from its analogs.
Properties
IUPAC Name |
5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-7-(3-methoxyphenyl)-2-methyl-[1,3]thiazolo[4,5-d]pyridazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3S/c1-15-25-22-23(32-15)21(17-8-5-10-18(13-17)31-2)26-28(24(22)30)14-20(29)27-12-6-9-16-7-3-4-11-19(16)27/h3-5,7-8,10-11,13H,6,9,12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAJXLMVFMVYPCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)N3CCCC4=CC=CC=C43)C5=CC(=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.